Metofluthrin Metofluthrin

What is metofluthrin?

Metofluthrin is a carboxylic ester. It derives from a benzyl alcohol.

Uses of metofluthrin

Metofluthrin is a pyrethroid used as an insect repellent. It has relatively high volatility and low mammalian toxicity. The vapors of metofluthrin are highly effective and capable of repelling up to 97% of mosquitoes in field tests.Metofluthrin is used in a variety of consumer products, called emanators, for indoor and outdoor use. These products produce a vapor that protects an individual or area. Effectiveness is reduced by air movement. Metofluthrin is neurotoxic, and is not meant to be applied directly to human skin.
Brand Name: Vulcanchem
CAS No.: 240494-70-6
VCID: VC20770537
InChI: InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3
SMILES: CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F
Molecular Formula: C18H20F4O3
Molecular Weight: 360.3 g/mol

Metofluthrin

CAS No.: 240494-70-6

Cat. No.: VC20770537

Molecular Formula: C18H20F4O3

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Metofluthrin - 240494-70-6

Specification

Description

What is metofluthrin?

Metofluthrin is a carboxylic ester. It derives from a benzyl alcohol.

Uses of metofluthrin

Metofluthrin is a pyrethroid used as an insect repellent. It has relatively high volatility and low mammalian toxicity. The vapors of metofluthrin are highly effective and capable of repelling up to 97% of mosquitoes in field tests.Metofluthrin is used in a variety of consumer products, called emanators, for indoor and outdoor use. These products produce a vapor that protects an individual or area. Effectiveness is reduced by air movement. Metofluthrin is neurotoxic, and is not meant to be applied directly to human skin.
CAS No. 240494-70-6
Molecular Formula C18H20F4O3
Molecular Weight 360.3 g/mol
IUPAC Name [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3
Standard InChI Key KVIZNNVXXNFLMU-UHFFFAOYSA-N
Isomeric SMILES C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F
SMILES CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F
Canonical SMILES CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F
Boiling Point 334 °C at atmospheric pressure
Colorform Pale yellow liquid

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